![molecular formula C18H16ClF3N2O2 B2564873 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime CAS No. 341966-79-8](/img/structure/B2564873.png)

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

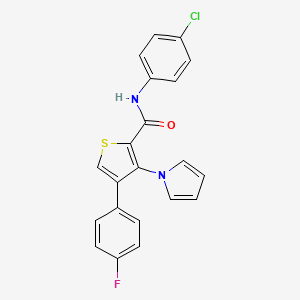

This compound is a complex organic molecule that contains several functional groups . It has a cyclopropyl group attached to an ethanone group, which is further attached to a pyridinyl oxime group. The presence of a methoxyphenyl group indicates that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopropyl group would introduce ring strain into the molecule, which could have interesting effects on its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group could make it more soluble in polar solvents .Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, highlights the structural intricacies of cyclohexane rings and the E conformation of C=N double bonds, which are pivotal for understanding the molecular geometry and potential reactivity of complex organic molecules (Xiaoping Rao, Yan-Jie Cui, & Jian-Qiang Zheng, 2014).

Organic Synthesis and Reactions

Cyclopropenone oximes, including those with phenyl substitutions, have been prepared and explored for their reactivity with isocyanates, leading to the formation of various addition products, demonstrating the versatility of oxime compounds in synthetic chemistry (H. Yoshida et al., 1988).

Chiral Synthesis and Catalysis

Chiral N,N'-dioxide-iron(II) complexes have been utilized for the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes to 1-(4-methoxyphenyl) ethanone oxime, demonstrating the potential of such compounds in asymmetric synthesis and catalysis (Lu Chang et al., 2008).

Nucleophilicity and Cluster Reactions

The reactivity of oximes with nitrilium closo-decaborate clusters to form iminium compounds has been explored, offering insights into the nucleophilicity of oximes and their potential in cluster chemistry (D. S. Bolotin et al., 2016).

properties

IUPAC Name |

(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2O2/c1-10(14-8-15(14)11-3-5-13(25-2)6-4-11)24-26-17-16(19)7-12(9-23-17)18(20,21)22/h3-7,9,14-15H,8H2,1-2H3/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYRSCSHZVNIEC-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2CC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2CC2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)

![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)

![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)

![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)